molecular formula C23H21N5O3S B2998556 2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1030121-13-1

2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

Cat. No.: B2998556
CAS No.: 1030121-13-1
M. Wt: 447.51
InChI Key: ZQECVMRTHZGLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of this molecule’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities through their ability to form hydrogen bonds and dipole interactions with biological receptors . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound is soluble in phosphate buffer (pH 7.1) and ethanol , which suggests that it may have good bioavailability. The compound is a white to off-white solid with a molecular weight of 328.39

Result of Action

It is known that triazole compounds can exhibit a wide range of biological activities . This suggests that the compound may have multiple effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the solubility of the compound in different solvents can affect its bioavailability and efficacy Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-9-10-19(29-3)20(11-15)30-4)12-32-23-21-27-26-14(2)28(21)18-8-6-5-7-16(18)25-23/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECVMRTHZGLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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